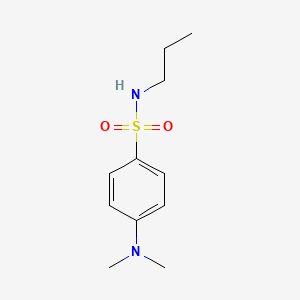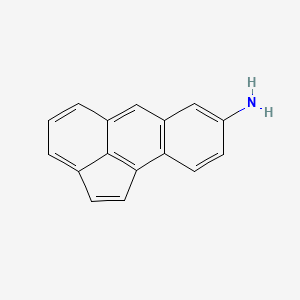![molecular formula C16H22OSi B15166860 Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- CAS No. 200120-09-8](/img/structure/B15166860.png)
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group attached to a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- typically involves the reaction of a naphthalene derivative with a silane reagent under controlled conditions. One common method includes the use of a platinum-catalyzed hydrosilylation reaction, where the naphthalene derivative is reacted with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- has several applications in scientific research:
Biology: Potential use in the development of silane-based biomaterials for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism by which Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable siloxane or silazane linkages. These interactions are crucial in applications such as surface modification and material enhancement.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl-2-propenyl-: Similar in structure but lacks the naphthalene moiety.
Silane, dimethyldi-2-propenyl-: Contains two propenyl groups instead of one.
Uniqueness
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is unique due to the presence of the naphthalene derivative, which imparts distinct chemical properties and potential applications not found in simpler silane compounds. The naphthalene moiety enhances the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
200120-09-8 |
|---|---|
Formule moléculaire |
C16H22OSi |
Poids moléculaire |
258.43 g/mol |
Nom IUPAC |
trimethyl-[(2-prop-2-enyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C16H22OSi/c1-5-8-14-12-11-13-9-6-7-10-15(13)16(14)17-18(2,3)4/h5-7,9-10H,1,8,11-12H2,2-4H3 |
Clé InChI |
ULUWXAJUPLHRMH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(CCC2=CC=CC=C21)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
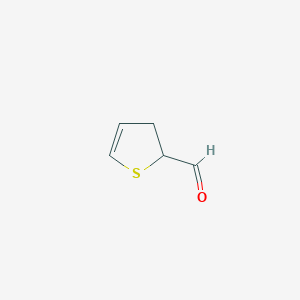
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
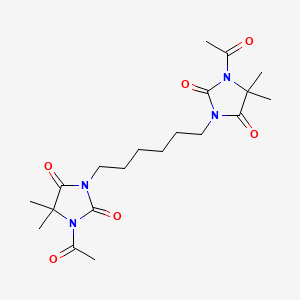
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
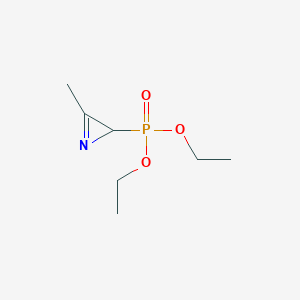
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
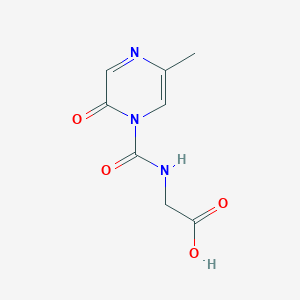
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
